![molecular formula C7H11I B12951426 3-Iodobicyclo[3.1.1]heptane](/img/structure/B12951426.png)
3-Iodobicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodobicyclo[3.1.1]heptane is a polycyclic organic compound characterized by a three-dimensional cage-like structure. This compound is part of the bicyclo[3.1.1]heptane family, which has gained attention in recent years due to its potential applications in medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for research, particularly in the development of bioisosteres and high-energy density materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodobicyclo[3.1.1]heptane typically involves the iodination of bicyclo[3.1.1]heptane derivatives. One common method is the iodination of 1,5-diiodobicyclo[3.1.1]heptane using iodine and a suitable oxidizing agent. The reaction is usually carried out under mild conditions to prevent decomposition of the product .
Industrial Production Methods: Industrial production of 3-Iodobicyclo[31The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Iodobicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of bicyclo[3.1.1]heptane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted bicyclo[3.1.1]heptanes.
Oxidation Reactions: Products include ketones, alcohols, and carboxylic acids.
Reduction Reactions: The major product is bicyclo[3.1.1]heptane.
Scientific Research Applications
3-Iodobicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and bioisosteres.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with enhanced properties.
Industry: It is investigated for its potential in creating high-energy density materials and advanced polymers.
Mechanism of Action
The mechanism of action of 3-Iodobicyclo[3.1.1]heptane is primarily related to its ability to act as a bioisostere. By mimicking the structure of meta-substituted arenes, it can interact with biological targets in a similar manner, potentially leading to improved drug properties. The molecular targets and pathways involved depend on the specific application and the functional groups attached to the bicyclo[3.1.1]heptane core .
Comparison with Similar Compounds
Bicyclo[3.1.1]heptane: The parent compound without the iodine substitution.
3-Azabicyclo[3.1.1]heptane: A nitrogen-containing analog with similar structural properties.
Bicyclo[2.2.1]heptane: Another polycyclic compound with a different ring structure.
Uniqueness: 3-Iodobicyclo[3.1.1]heptane is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .
Properties
Molecular Formula |
C7H11I |
|---|---|
Molecular Weight |
222.07 g/mol |
IUPAC Name |
3-iodobicyclo[3.1.1]heptane |
InChI |
InChI=1S/C7H11I/c8-7-3-5-1-6(2-5)4-7/h5-7H,1-4H2 |
InChI Key |
QBBNHEZZPNGHKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1CC(C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




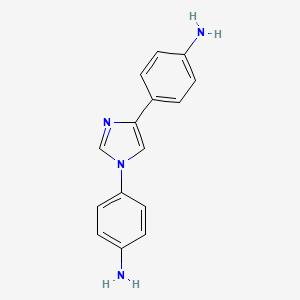
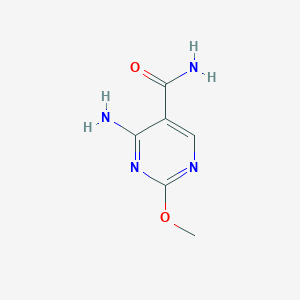
![2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12951363.png)

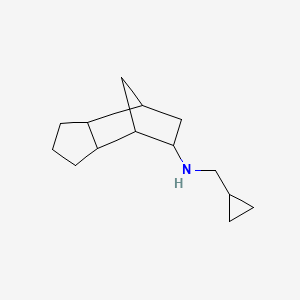
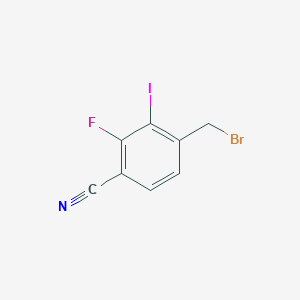
![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12951394.png)


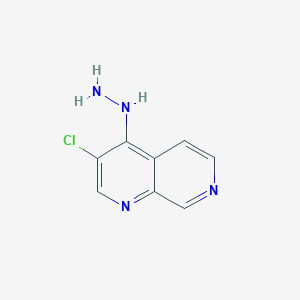
![5-([1,1'-Biphenyl]-4-yl)-2-bromooxazole](/img/structure/B12951425.png)
![Ethyl 5-chloro-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12951428.png)
